molecular formula C18H17ClN2O3 B2967250 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide CAS No. 954722-68-0

2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

Numéro de catalogue B2967250
Numéro CAS: 954722-68-0
Poids moléculaire: 344.8
Clé InChI: ZIJHDXADMUHAQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide” is a chemical compound that has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is also known as Rivaroxaban .


Molecular Structure Analysis

The molecular structure of this compound involves a benzamide group attached to a 2-chloro group and a 2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl group . The exact structure can be determined through X-ray crystallography .


Chemical Reactions Analysis

The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It binds to the S1 subsite of FXa, which allows for high potency and good oral bioavailability .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.881 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Applications De Recherche Scientifique

Antithrombotic Agent

The compound has been identified as a novel antithrombotic agent . It acts as a direct inhibitor of FXa, which plays a central role in the blood coagulation cascade . By inhibiting FXa, the compound can decrease the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Treatment of Thromboembolic Diseases

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Thromboembolic diseases are conditions where blood clots form and can block blood vessels, leading to serious conditions like stroke and heart attack.

Oral Anticoagulant

The compound has been identified as a promising candidate for an orally available anticoagulant . This would be a significant advantage over current antithrombotic therapies, which often require injections .

High Affinity FXa Inhibitor

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . This means that the compound can effectively bind to and inhibit FXa.

Good Oral Bioavailability

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for the compound . This means that the compound can be effectively absorbed by the body when taken orally.

Potential for Routine Coagulation Monitoring

As a small-molecule, direct FXa inhibitor that can be administered orally, the compound could potentially be used without the need for routine coagulation monitoring . This would make it easier for patients to use, as they wouldn’t need to regularly visit the doctor for blood tests.

Orientations Futures

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its potential for oral administration and high potency make it a promising candidate for future anticoagulant therapies .

Propriétés

IUPAC Name

2-chloro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-12-6-8-13(9-7-12)21-11-14(24-18(21)23)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,14H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHDXADMUHAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.